molecular formula C17H18N4O3S B5307664 N-(4-{[(1Z)-3-(4-Methylphenyl)-3-oxoprop-1-EN-1-YL]amino}benzenesulfonyl)guanidine

N-(4-{[(1Z)-3-(4-Methylphenyl)-3-oxoprop-1-EN-1-YL]amino}benzenesulfonyl)guanidine

Cat. No.: B5307664
M. Wt: 358.4 g/mol
InChI Key: YMOFRSYETONKNY-KHPPLWFESA-N
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Description

N-(4-{[(1Z)-3-(4-Methylphenyl)-3-oxoprop-1-EN-1-YL]amino}benzenesulfonyl)guanidine is a complex organic compound with a unique structure that combines a sulfonyl group, a guanidine moiety, and an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(1Z)-3-(4-Methylphenyl)-3-oxoprop-1-EN-1-YL]amino}benzenesulfonyl)guanidine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 4-methylbenzaldehyde with an appropriate amine to form an imine intermediate.

    Sulfonylation: The imine intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Guanidination: Finally, the sulfonylated intermediate is treated with guanidine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(1Z)-3-(4-Methylphenyl)-3-oxoprop-1-EN-1-YL]amino}benzenesulfonyl)guanidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quaternary ammonium cations.

    Reduction: Reduced forms of the original compound with the sulfonyl group intact.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-{[(1Z)-3-(4-Methylphenyl)-3-oxoprop-1-EN-1-YL]amino}benzenesulfonyl)guanidine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-{[(1Z)-3-(4-Methylphenyl)-3-oxoprop-1-EN-1-YL]amino}benzenesulfonyl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The sulfonyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(1Z)-3-(4-Methylphenyl)-3-oxoprop-1-EN-1-YL]amino}benzenesulfonyl)guanidine is unique due to its combination of a sulfonyl group, a guanidine moiety, and an aromatic ring. This structure imparts specific chemical properties and biological activities that are distinct from other similar compounds.

Properties

IUPAC Name

2-[4-[[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]amino]phenyl]sulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-12-2-4-13(5-3-12)16(22)10-11-20-14-6-8-15(9-7-14)25(23,24)21-17(18)19/h2-11,20H,1H3,(H4,18,19,21)/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOFRSYETONKNY-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)S(=O)(=O)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C\NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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